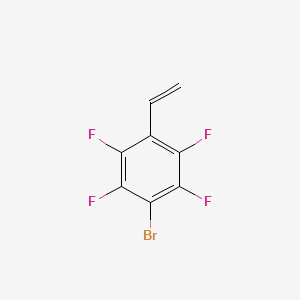
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO It is a derivative of benzimidoyl chloride, featuring a fluorine atom at the 3-position and a hydroxyl group at the N-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to yield the corresponding amine.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include:
Amides and Esters: Formed through substitution reactions.
N-oxide Derivatives: Formed through oxidation.
Amines: Formed through reduction.
科学的研究の応用
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Potential use in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride involves its interaction with nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group. These functional groups influence the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition .
類似化合物との比較
Similar Compounds
- 3-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride
- 4-Fluoro-N-hydroxy-3-methylbenzimidoyl Chloride
- N-hydroxy-4-methylbenzimidoyl Chloride
Uniqueness
3-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct reactivity and properties compared to its analogs. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H7ClFNO |
|---|---|
分子量 |
187.60 g/mol |
IUPAC名 |
3-fluoro-N-hydroxy-4-methylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO/c1-5-2-3-6(4-7(5)10)8(9)11-12/h2-4,12H,1H3 |
InChIキー |
FBSFGMDLMMPXAP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=NO)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


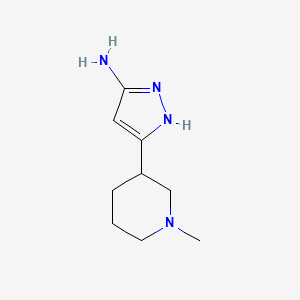
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
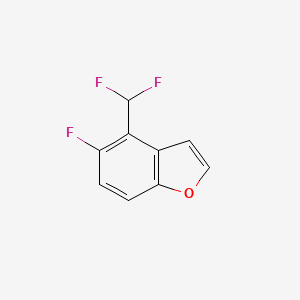
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
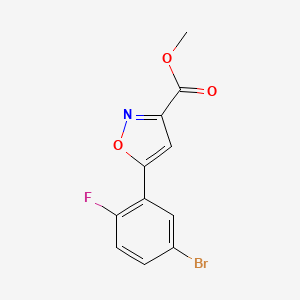
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
![1-[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13702742.png)
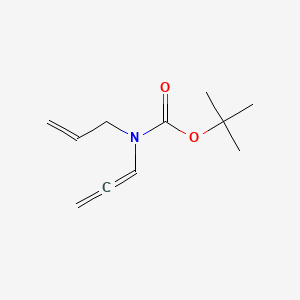
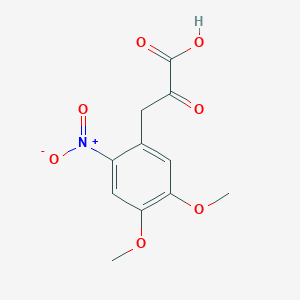
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)

